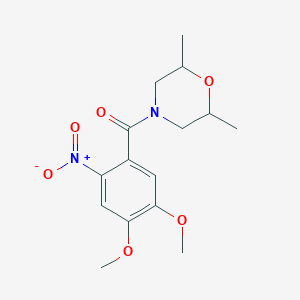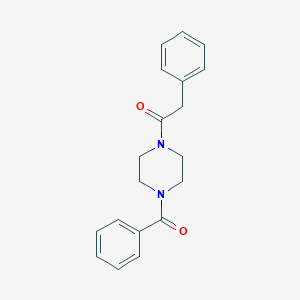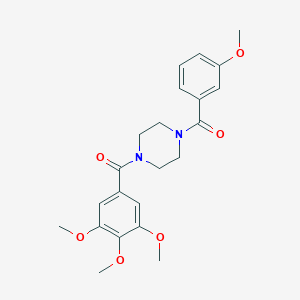
4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine is a complex organic compound with a molecular formula of C15H20N2O6.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine involves several stepsFor instance, the nitration of a dimethoxybenzene derivative can be achieved using red fuming nitric acid in glacial acetic acid at low temperatures . The reaction mixture is then poured into water, and the resulting precipitate is filtered and recrystallized from ethanol to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy groups could result in various substituted phenyl derivatives .
科学研究应用
Chemistry: It can be used as a precursor for synthesizing more complex molecules.
Biology: The compound may be explored for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It could be used in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the nitrophenyl group may interact with cellular proteins or enzymes, leading to changes in cellular function .
相似化合物的比较
Similar Compounds
(4,5-Dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methanone: This compound shares the nitrophenyl group but has a different substituent, leading to distinct chemical properties.
4-Methyl-2,6-dimethoxyphenol: This compound has a similar methoxy substitution pattern but lacks the nitrophenyl and morpholinyl groups.
Uniqueness
4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine is unique due to the combination of its nitrophenyl and dimethylmorpholinyl groups, which confer specific chemical reactivity and potential biological activity .
属性
分子式 |
C15H20N2O6 |
|---|---|
分子量 |
324.33g/mol |
IUPAC 名称 |
(4,5-dimethoxy-2-nitrophenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C15H20N2O6/c1-9-7-16(8-10(2)23-9)15(18)11-5-13(21-3)14(22-4)6-12(11)17(19)20/h5-6,9-10H,7-8H2,1-4H3 |
InChI 键 |
DWSSNYADLJAVDO-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
规范 SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-{3-nitrophenyl}acrylamide](/img/structure/B408789.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenoxyacetamide](/img/structure/B408790.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-methoxybenzamide](/img/structure/B408791.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide](/img/structure/B408792.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B408794.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-[2-(2,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B408795.png)
![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B408796.png)
![5-[2-(allyloxy)-3,5-diiodophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408799.png)
![2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B408801.png)
![2-[(5-methyl-2-thienyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B408802.png)


![5-[4-(allyloxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408810.png)
![ethyl 5-amino-2-(2-chlorobenzylidene)-7-(3-chlorophenyl)-6-cyano-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B408811.png)
